Fenolftaleína

Descripción general

Descripción

Phenolphthalein, a widely recognized chemical compound, is noted for its use as a pH indicator and in various scientific applications. Its ability to change color in response to pH variations makes it a versatile tool in chemistry and materials science.

Synthesis Analysis

Phenolphthalein is traditionally synthesized through the condensation of phenol with phthalic anhydride in the presence of sulfuric acid or other condensing agents. Innovations in synthesis have aimed at improving yield and efficiency, such as the use of anhydrous zinc chloride and titanium tetrachloride as novel condensing agents for a more efficient synthesis process (Ke De-hong, 2006).

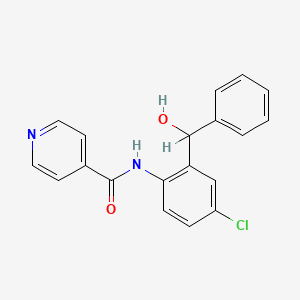

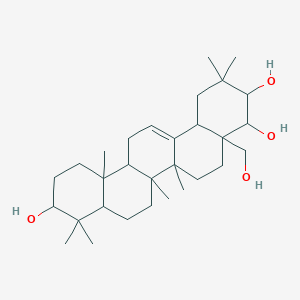

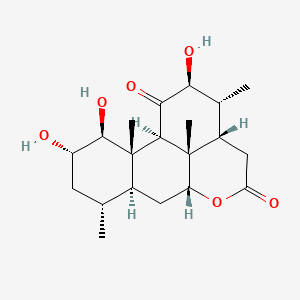

Molecular Structure Analysis

The molecular structure of phenolphthalein has been extensively studied, revealing its pH-dependent behavior. It transitions from a colorless lactone form to a colored form upon deprotonation, a feature crucial to its role as a pH indicator. Detailed studies on its structure and behavior under different conditions have provided insights into its color-changing mechanism (K. Kunimoto et al., 2001).

Chemical Reactions and Properties

Phenolphthalein undergoes various chemical reactions, including electrophilic aromatic substitution and polymerization, to form derivatives with specific properties. For instance, polymerizable phenolphthalein derivatives have been synthesized for creating pH-sensitive, color-changing materials (C. Fleischmann et al., 2012).

Physical Properties Analysis

The physical properties of phenolphthalein, such as its solubility in various solvents and its phase behavior in different conditions, are critical for its application in scientific research. Its solubility in alcohol and insolubility in water in its lactone form, coupled with its solubility in water upon deprotonation, underpin its utility as a pH indicator.

Chemical Properties Analysis

Phenolphthalein exhibits a range of chemical properties, including its color change from colorless to pink or purple upon transition from acidic to basic conditions, which is due to the conversion from its lactone form to the ionized form. This property is not only useful in laboratory pH testing but also in the formulation of color-changing materials for various applications (C. Fleischmann et al., 2012).

Aplicaciones Científicas De Investigación

Aplicaciones de Investigación Científica de la Fenolftaleína

La this compound, a menudo asociada con la this compound, es un compuesto químico con una variedad de aplicaciones en la investigación científica. A continuación, se presenta un análisis detallado de seis aplicaciones únicas de la this compound, cada una dentro de su propia sección dedicada.

Detección e Indicación del pH: La this compound se utiliza ampliamente como indicador de pH en varios experimentos científicos. Cambia de color en respuesta a la acidez o alcalinidad de una solución, lo que es particularmente útil en las titulaciones para determinar el punto final de una reacción ácido-base .

Nanotecnología y Ciencia de Materiales: La investigación ha explorado el uso de la this compound en la síntesis de nanopartículas/nanoestructuras de oro. Estas estructuras tienen aplicaciones potenciales en la detección de pH, con variaciones en la morfología observadas a diferentes niveles de pH, lo que podría ser crucial para desarrollar nuevos materiales con propiedades específicas .

Ciencias Médicas y de la Salud: Aunque no está directamente relacionada con la this compound, su análogo la this compound se ha utilizado como laxante. Sin embargo, debido a los posibles riesgos para la salud, su uso en aplicaciones médicas se ha suspendido en gran medida .

Mecanismo De Acción

Mode of Action

For instance, as an agonist of the Estrogen receptor alpha, it can mimic the effects of estrogen, a key hormone in the body .

Biochemical Pathways

Phenolphthalol is part of the phenylpropanoid biosynthetic pathway . This pathway is responsible for the production of a wide array of phenolic compounds, which play crucial roles in various physiological processes in plants.

Pharmacokinetics

Pharmacokinetics generally describes how the drug is absorbed, distributed, metabolised, and excreted by the body . These properties are affected by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .

Result of Action

Phenolphthalol is known for its laxative effects, acting within 6–8 hours, and its effects may last 3–4 days . It was widely used in over-the-counter laxatives until it was banned due to concerns about its potential carcinogenicity . On a molecular level, Phenolphthalol can lose H+ ions in solution, leading to various color changes that have made it useful as a pH indicator .

Safety and Hazards

Propiedades

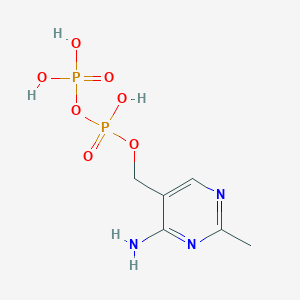

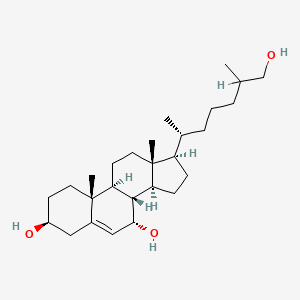

IUPAC Name |

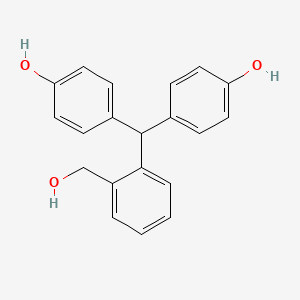

4-[[2-(hydroxymethyl)phenyl]-(4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-13-16-3-1-2-4-19(16)20(14-5-9-17(22)10-6-14)15-7-11-18(23)12-8-15/h1-12,20-23H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREICILGVGNQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00230845 | |

| Record name | Egmol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81-92-5 | |

| Record name | 2-[Bis(4-hydroxyphenyl)methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Egmol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenolphthalol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91527 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Egmol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00230845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[bis(p-hydroxyphenyl)methyl]benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EGMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E8T2H78YBM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Phenolphthalol's reaction with oxidases and peroxidases? []

A1: The title of the second paper highlights Phenolphthalol's "reaction toward oxidases and peroxidases" []. This suggests that Phenolphthalol might act as a substrate or indicator in reactions catalyzed by these enzymes. Further investigation into the nature of this reaction (e.g., colorimetric changes, reaction products) could shed light on its potential applications in biochemical assays or as a probe for studying oxidase and peroxidase activity.

Q2: Given the title "Additions and Corrections-Phenolphthalol" [], were there significant findings or revisions regarding the compound's properties or synthesis in the first paper?

A2: Unfortunately, without access to the full text of both papers, it's impossible to ascertain the specific "Additions and Corrections" made in the first paper []. These modifications could involve revised spectroscopic data, corrected synthetic procedures, or even newly discovered properties of Phenolphthalol. Access to the complete articles is crucial to answer this question comprehensively.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.